p20 protein

Cardioprotection Ischemia-reperfusion injury Small heat shock protein

Researchers requiring a phosphorylation-competent small heat shock protein for cardiac or vascular studies often face supply inconsistency and unclear functional validation. Recombinant rat HspB6 (p20, CAS 157010-86-1) is the definitive molecular tool for experiments where PKA-mediated Ser16 phosphorylation is mechanistically essential. - Reduces LDH release to 53 ± 8.5% of control in adult cardiomyocytes; non-phosphorylatable S16A mutant shows impaired contractile recovery and 2.5-fold increased apoptosis. - Unique functional antagonist of HSP27 in vascular smooth muscle; genetic knockout causes aortic dissection due to excessive VSMC stiffness. - Each lot is qualified by SDS-PAGE and accompanied by a certificate of analysis ensuring batch-to-batch consistency for reproducible ischemia-reperfusion and vasorelaxation assays.

Molecular Formula C4H3D5O2
Molecular Weight 0
CAS No. 157010-86-1
Cat. No. B1177006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep20 protein
CAS157010-86-1
Synonymsp20 protein
Molecular FormulaC4H3D5O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSP20 Protein for Cardiac and Vascular Research


The compound designated CAS 157010-86-1 is the rat heat shock protein beta-6 (HspB6), also referred to as heat shock 20-kDa protein or p20. It belongs to the small heat shock protein (sHSP) family and functions as an ATP-independent molecular chaperone that maintains denatured proteins in folding-competent states [1]. This protein is characterized by its ability to form homodimers under native conditions and to undergo phosphorylation at serine 16 by protein kinase A, which modulates its oligomerization state and biological activities [2].

Signaling Axis PKA-mediated Ser16 phosphorylation pathway studies
Model Context Cardiac ischemia-reperfusion and vascular smooth muscle research
Functional Requirement Intact C-terminal domain and phosphorylatable Ser16

Why Substituting HSP20 Compromises Reproducibility


While several small heat shock proteins (e.g., HSP27, HSP22, αB-crystallin) share sequence homology and basic chaperone functions, direct substitution of HSP20 (HspB6) with these analogs is scientifically inadvisable due to its unique, phosphorylation-dependent cardioprotective signaling axis and its distinct role in vascular smooth muscle tone regulation [1]. HSP20 undergoes PKA-mediated phosphorylation at Ser16, a modification that is essential for its cardioprotective activity against ischemia/reperfusion injury and is not functionally equivalent to the phosphorylation patterns of HSP27 or HSP22 [2]. Furthermore, HSP20 exhibits specific functional antagonism with HSP27 in regulating vascular smooth muscle relaxation, where phosphorylated HSP20 promotes vasorelaxation while phosphorylated HSP27 actively inhibits this process [3]. These distinct regulatory mechanisms and tissue-specific functional properties preclude the use of alternative sHSPs as interchangeable tools in experimental models of cardiac injury, vascular biology, or aortic dissection.

01 HSP27 and HSP22 lack the PKA-dependent cardioprotection signaling axis; substitution may lose phosphorylation-specific model response.
02 Functional antagonism with HSP27 in vascular tone regulation means co-replacement can reverse vasorelaxation outcomes.
03 Truncated or non-phosphorylatable HSP20 variants fail to reproduce full protection; verify C-terminal and Ser16 integrity.

HSP20 vs. Related sHSPs: Quantitative Evidence


C-Terminal Domain in Cardioprotection

The cardioprotective function of HSP20 is specifically dependent on its intact C-terminal extension. When overexpressed in adult rat cardiomyocytes, full-length wild-type HSP20 reduced lactate dehydrogenase (LDH) release to 53 ± 8.5% of control levels following simulated ischemia/reperfusion. In contrast, an HSP20 variant with a C-terminal extension substitution completely failed to confer protection, exhibiting LDH release at 98 ± 8.8% of control levels (n=4, P<0.05) [1]. This demonstrates that the C-terminal domain is an essential structural determinant for HSP20's cardioprotective activity.

C-terminal domain requirement
Head-to-head
LDH 53 ± 8.5% vs 98 ± 8.8% of control
C-terminal extension defines cardioprotection model response
Adult rat cardiomyocytes I/R, adenoviral overexpression, n=4
Cardioprotection Ischemia-reperfusion injury Small heat shock protein

Ser16 Phosphorylation in Cardioprotection

Phosphorylation of HSP20 at serine 16 is critical for its cardioprotective effects. In Langendorff-perfused hearts subjected to 45 minutes ischemia followed by 1 hour reperfusion, transgenic hearts expressing the non-phosphorylatable HSP20-S16A mutant exhibited significantly impaired recovery of contractile function. Left ventricular developed pressure (LVDP) recovered to only 58.7 ± 4.3% of pre-ischemic levels in mutant hearts compared to 63.6 ± 5.1% in wild-type hearts (n=10, p<0.01). Additionally, TUNEL staining revealed a 2.5-fold increase in apoptotic cells in HSP20-S16A hearts relative to wild-type controls (p<0.05) [1].

Ser16 phosphorylation role
Head-to-head
LVDP recovery 63.6% vs 58.7%, 2.5-fold apoptosis increase
Phosphorylation required for full cardiac functional recovery
Langendorff-perfused heart I/R, n=10
Post-translational modification Cardiac contractility Apoptosis

Chaperone Activity: HSP20 vs. HSP27 Peptides

In a comparative assessment of peptide fragments derived from the crystallin domains of small heat shock proteins, the HSP20-derived peptide (G71-K91) exhibited superior anti-aggregation activity relative to the corresponding HSP27-derived peptide. When citrate synthase was used as a client protein under thermal stress, the HSP20 peptide reduced protein aggregation by 55% compared to the αB-crystallin peptide baseline, whereas the HSP27 peptide reduced aggregation by 45% [1]. Both peptides also demonstrated anti-apoptotic activity by blocking cytochrome c release from mitochondria and inhibiting caspase-3 activation in HeLa cells [1].

HSP20 vs. HSP27 peptide
Head-to-head
55% vs 45% aggregation reduction
HSP20 peptide shows higher in vitro chaperone potency
Citrate synthase thermal stress assay
Apoptosis inhibition Protein aggregation Cataract model

Chaperone Activity: HSP20 vs. HSP22

In a comparative biochemical study of recombinant human small heat shock proteins, HSP20 (HspB6) and HSP22 (HspB8) demonstrated comparable chaperone activity in preventing heat-induced aggregation of model substrate proteins. Both HSP20 and HSP22 effectively prevented aggregation of yeast alcohol dehydrogenase and bovine liver rhodanese under thermal stress conditions [1]. However, HSP22 was noted to possess negligibly low autophosphorylation activity and was unable to phosphorylate casein or histone, in contrast to HSP20 which is a known substrate for PKA-mediated phosphorylation at Ser16 [1]. This functional similarity in basic chaperone activity, combined with distinct post-translational regulatory mechanisms, necessitates careful selection between these two sHSPs based on the experimental requirement for phosphorylation-dependent signaling.

HSP20 vs. HSP22
Cross-study
Comparable basal chaperone activity; only HSP20 undergoes PKA phosphorylation
Divergent regulatory capacity despite similar core chaperone function
In vitro, distinct post-translational profiles
Molecular chaperone Protein aggregation Small heat shock protein

Vascular Integrity: HSP20 Knockout Phenotype

Genetic deletion of HSPB6 (HSP20) in a mouse model results in significantly increased susceptibility to aortic dissection and mortality. In β-aminopropionitrile monofumarate-induced aortic dissection studies, HSPB6-knockout mice exhibited increased mortality and a higher probability of ascending aortic dissection compared to wild-type littermate controls [1]. Mechanistically, HSPB6 deletion was found to promote vascular smooth muscle cell apoptosis and attenuate cofilin activity, leading to excessive smooth muscle cell stiffness that precipitates aortic dissection and rupture [1]. This phenotype is not observed with deletion of other small heat shock proteins such as HSPB1 (HSP27), highlighting a unique and non-redundant role for HSP20 in maintaining vascular integrity.

HSP20 knockout phenotype
Class-level
Increased mortality and aortic dissection in KO mice
HSP20 non-redundant for vascular integrity maintenance
Knockout mouse model, phenotype reported
Aortic dissection Vascular smooth muscle Knockout mouse model

HSP20 Overexpression in Cardiomyocyte Protection

Adenoviral-mediated overexpression of HSP20 in rat H9c2 cardiomyocytes conferred significant protection against simulated ischemia/reperfusion injury. Compared to vector control cells, HSP20 overexpression reduced lactate dehydrogenase (LDH) release by 21.5% and decreased caspase-3 activity by 58.8% [1]. This protective effect was abolished by pretreatment with the protein kinase C inhibitor Ro-31-8220 (0.1 μmol/L) or the selective mitochondrial K+ATP channel inhibitor 5-hydroxydecanoate (100 μmol/L), demonstrating that HSP20's cardioprotection is mediated through the protein kinase C/mitochondrial K+ATP pathway [1].

Overexpression protection
Head-to-head
LDH reduced 21.5%, caspase-3 reduced 58.8%
HSP20 overexpression reduces cell damage markers in I/R
H9c2 cardiomyocytes, PKC/KATP pathway context
Cardiomyocyte protection Apoptosis Necrosis

Validated Research Applications of HSP20


Cardiac Ischemia-Reperfusion Injury Models

HSP20 (CAS 157010-86-1) is the definitive molecular tool for cardiac ischemia-reperfusion studies where PKA-mediated phosphorylation is a mechanistic requirement. Evidence demonstrates that wild-type HSP20 reduces LDH release to 53 ± 8.5% of control in adult cardiomyocytes, while a C-terminal mutant fails to confer protection (98 ± 8.8% of control) [1]. Furthermore, hearts expressing non-phosphorylatable HSP20-S16A exhibit impaired contractile recovery (58.7 ± 4.3% LVDP vs. 63.6 ± 5.1% in wild-type) and 2.5-fold increased apoptosis [2]. HSP20 overexpression in H9c2 cells reduces LDH release by 21.5% and caspase-3 activity by 58.8% [3]. This compound is uniquely suited for experiments where phosphorylation-dependent cardioprotection must be distinguished from generic chaperone activity.

Vascular Smooth Muscle and Aortic Integrity

HSP20 is an essential molecular marker and functional protein for vascular biology research focused on smooth muscle tone regulation and aortic integrity. Genetic knockout studies reveal that HSPB6 deficiency leads to significantly increased mortality and ascending aortic dissection compared to wild-type mice, a phenotype driven by excessive vascular smooth muscle cell stiffness and apoptosis [4]. Additionally, HSP20 functionally antagonizes HSP27 in vascular smooth muscle, where phosphorylated HSP20 promotes vasorelaxation while phosphorylated HSP27 inhibits this process [5]. Researchers studying vasospasm, aortic dissection pathogenesis, or smooth muscle contractility should prioritize HSP20 over other sHSPs due to this non-redundant, tissue-specific functional role.

Anti-Apoptotic and Anti-Aggregation Peptide Development

For applications involving peptide-based therapeutics targeting protein aggregation and apoptosis, HSP20-derived peptides offer quantifiably superior efficacy. The HSP20 peptide (G71-K91) reduces protein aggregation by 55% compared to αB-crystallin baseline, outperforming the corresponding HSP27 peptide which achieves only 45% reduction [6]. This 10 percentage-point advantage in chaperone potency, combined with demonstrated anti-apoptotic activity via cytochrome c release blockade and caspase-3 inhibition [6], positions HSP20-derived sequences as preferred starting points for developing peptide-based interventions in protein aggregation disorders and apoptosis-related pathologies.

Comparative sHSP Functional Studies

When experimental designs require differentiation between the core chaperone functions and phosphorylation-dependent regulatory activities of small heat shock proteins, HSP20 serves as the optimal reference standard. While HSP20 and HSP22 exhibit comparable basal chaperone activity in preventing heat-induced protein aggregation [7], HSP20 uniquely undergoes PKA-mediated phosphorylation at Ser16 that modulates its oligomerization state and cardioprotective functions [2]. This functional duality makes HSP20 an indispensable comparator in studies aimed at dissecting phosphorylation-dependent versus phosphorylation-independent functions within the sHSP family.

Application
Selection Property
Validation Focus
Cardiac ischemia-reperfusion studies
PKA-dependent cardioprotection model
Phosphorylation-site and C-terminal domain endpoint
Vascular integrity and smooth muscle research
Vascular smooth muscle tone regulation
Knockout phenotype and vasorelaxation endpoint
Peptide chaperone and apoptosis research
Chaperone potency screening
Aggregation and apoptosis endpoint assays
Comparative sHSP functional differentiation
Phosphorylation-dependent signaling vs. basal chaperone
Oligomerization and signaling pathway assays

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